Cas no 1314904-03-4 (3-Isopropyl-2-methyl-oxaziridine)

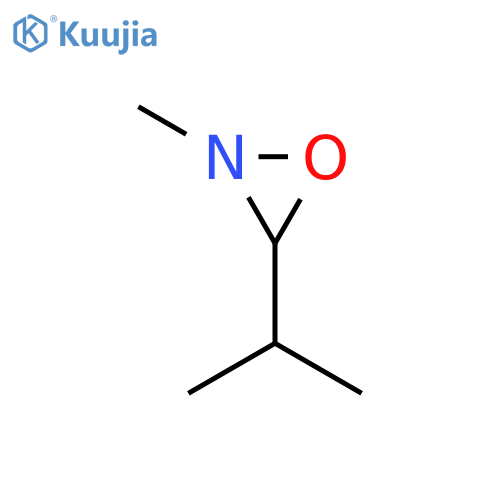

1314904-03-4 structure

商品名:3-Isopropyl-2-methyl-oxaziridine

3-Isopropyl-2-methyl-oxaziridine 化学的及び物理的性質

名前と識別子

-

- 3-Isopropyl-2-methyl-oxaziridine

- 1314904-03-4

- DB-315468

- CS-M0761

- 3-isopropyl-2-methyl-1,2-oxaziridine

- AKOS006371776

- 2-methyl-3-propan-2-yloxaziridine

-

- インチ: InChI=1S/C5H11NO/c1-4(2)5-6(3)7-5/h4-5H,1-3H3

- InChIKey: BIVGLJVFPQVPNB-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1N(O1)C

計算された属性

- せいみつぶんしりょう: 101.084063974g/mol

- どういたいしつりょう: 101.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 72.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-Isopropyl-2-methyl-oxaziridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR370057-500mg |

3-Isopropyl-2-methyl-1,2-oxaziridine |

1314904-03-4 | >98% | 500mg |

£884.00 | 2025-02-20 |

3-Isopropyl-2-methyl-oxaziridine 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

1314904-03-4 (3-Isopropyl-2-methyl-oxaziridine) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量